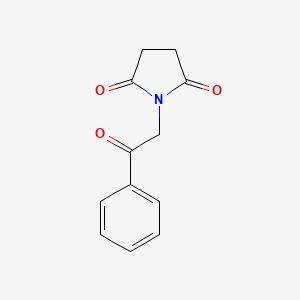

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione

Description

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenacyl group (2-oxo-2-phenylethyl). This structure combines the reactivity of the succinimide moiety with the aromatic and ketonic properties of the phenacyl substituent, making it a versatile intermediate in organic synthesis and drug development. Its applications span medicinal chemistry, particularly in the design of anticonvulsants, antioxidants, and enzyme inhibitors .

Propriétés

IUPAC Name |

1-phenacylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(13)16/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRVASVVKKAZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352042 | |

| Record name | 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24246-87-5 | |

| Record name | 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-oxo-2-phenylethyl position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and their derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:

A study published in Chinese Chemical Letters examined the effects of this compound on human cancer cell lines and reported significant cytotoxicity at low concentrations, highlighting its potential as a lead compound for drug development .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against several bacterial strains, which could be beneficial in developing new antibiotics.

Organic Synthesis Applications

1. Building Block for Complex Molecules

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the creation of more complex molecules with potential therapeutic applications.

Data Table: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| N-Bromosuccinimide + Phenylacetylene | 71% | |

| Alternative methods (various) | Varies |

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in the synthesis of polymers due to its reactive functional groups. The incorporation of pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

Research has demonstrated that polymers derived from pyrrolidine-based compounds exhibit improved tensile strength and flexibility compared to traditional materials, making them suitable for applications in packaging and coatings.

Mécanisme D'action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione with derivatives and analogs, focusing on structural variations, biological activities, and synthetic applications.

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition (e.g., GABA-transaminase) and antioxidant activity .

- Heterocyclic Additions : Pyridine or thiophene rings improve antimicrobial and anticonvulsant profiles .

- Polar Groups : Hydroxyl and carboxylic acid moieties increase solubility and radical scavenging capacity .

Pharmacological and Biochemical Comparisons

- Antioxidant Activity: 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher DPPH scavenging activity than ascorbic acid due to synergistic effects of the thioxo-oxadiazole and phenolic groups .

Anticonvulsant Activity :

Enzyme Inhibition :

Activité Biologique

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in the scientific community for its diverse biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

The synthesis of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran, utilizing bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Enzyme Inhibition

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown significant inhibition against human placental aromatase and rat testicular 17 alpha-hydroxylase/17,20-lyase (P450(17) alpha). For instance, compounds derived from pyrrolidine-2,5-dione exhibited IC50 values comparable to established inhibitors like Aminoglutethimide and Ketoconazole .

| Compound | Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 | Similar to AG (20.0 ± 2.6) |

| 1-octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | P450(17) alpha | 18.5 ± 1.9 | Similar to Ketoconazole (12.1 ± 2.9) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound class. For example, derivatives of pyrrolidine-2,5-dione were tested against A549 human lung adenocarcinoma cells. Certain compounds demonstrated significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

The biological effects of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione are attributed to its ability to bind with specific enzymes and receptors. This interaction modulates their activity and leads to various biological responses. The exact molecular targets can vary based on structural modifications in the compound.

Antimicrobial Properties

In addition to anticancer activity, some derivatives have exhibited promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Compounds with specific substituents showed selective activity against resistant strains while maintaining low cytotoxicity in human cell lines .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related compounds derived from pyrrolidine structures. These compounds demonstrated efficacy in animal models for seizure induction . The multimodal mechanism of action suggests potential applications in treating epilepsy and other neurological disorders .

Q & A

Basic: What are the established synthetic routes for 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via alkylation of pyrrolidine-2,5-dione (maleimide) derivatives. A common approach involves reacting maleimide with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) . Optimization includes:

- Solvent selection : Acetonitrile improves yield due to better solubility of intermediates.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Temperature control : Gradual heating minimizes side reactions like hydrolysis of the α-bromo precursor.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Basic: How is the structural integrity of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione validated post-synthesis?

Answer:

Structural confirmation employs a combination of techniques:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles, confirming the planar geometry of the dione ring and the orientation of the phenylethyl group .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.0–3.5 ppm (pyrrolidine protons) and δ 7.3–7.5 ppm (aromatic protons).

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (dione) and δ 195–200 ppm (ketone).

- FTIR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1200 cm⁻¹ (C-N stretching).

- Mass spectrometry : Molecular ion peak [M+H]⁺ matching the theoretical m/z (e.g., 246.1 for C₁₂H₁₁NO₃).

Basic: What strategies ensure the stability of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione during storage and handling?

Answer:

Stability is influenced by:

- Moisture control : Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the dione ring.

- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation.

- Inert atmosphere : Use argon or nitrogen to suppress oxidation of the ketone group.

- Analytical monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:

SAR studies involve:

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring or modify the dione moiety (e.g., thio-derivatives) to assess electronic and steric effects .

- Biological assays :

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic pathways.

- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to target enzymes (e.g., kinases, topoisomerases).

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions arise due to variability in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing (fixed inoculum size, pH, and incubation time).

- Compound purity : Validate via HPLC (>98% purity) and elemental analysis.

- Dose-response curves : Use Hill slope analysis to differentiate true activity from artifacts.

- Replicate studies : Cross-validate results in independent labs using blinded samples.

Advanced: What mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Answer:

Mechanistic insights are gained through:

- Kinetic studies : Monitor reactions with amines (e.g., benzylamine) via UV-Vis spectroscopy to track Michael addition at the α,β-unsaturated dione .

- Isotopic labeling : ¹⁸O-labeled water identifies hydrolysis pathways of the ketone group.

- DFT calculations : Gaussian09 simulations predict electron density maps and reactive sites (e.g., LUMO localization on the dione ring).

Advanced: How can in silico modeling predict its pharmacokinetic properties?

Answer:

Computational tools assess:

- ADMET properties : Use SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Metabolic stability : GLORYx predicts Phase I/II metabolism (e.g., hydroxylation by CYP3A4).

- Toxicity : ProTox-II evaluates hepatotoxicity and mutagenicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.